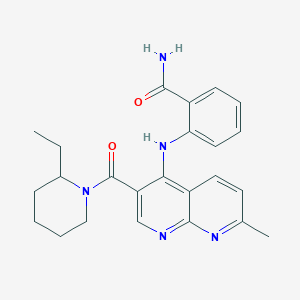![molecular formula C20H16N2S B2527565 (Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile CAS No. 1164526-10-6](/img/structure/B2527565.png)
(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, Z-3-Amino-2-propenenitrile can be formed by mixing ammonia and cyanoacetylene at room temperature, although the reaction has a high activation energy, suggesting it is unlikely to occur in cold interstellar clouds. Instead, a reaction involving protonated cyanoacetylene and ammonia is predicted to have a much lower activation energy, making it a more plausible pathway for the formation of such compounds in certain environments .
Molecular Structure Analysis
The molecular structure of Z-3-Amino-2-propenenitrile has been studied using microwave spectroscopy and quantum chemical calculations. The equilibrium structure of this compound is determined to be nonplanar, with a small energy difference between the planar and nonplanar forms. The dipole moment and quadrupole coupling constants of the nitrogen nuclei have been experimentally determined, providing insight into the electronic distribution within the molecule .
Chemical Reactions Analysis
The reactivity of compounds similar to "(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile" can be inferred from the studies on Z-3-Amino-2-propenenitrile. The formation of this compound from ammonia and cyanoacetylene, as well as the potential for alternative reactions involving protonated species, suggests a complex reactivity profile that could be influenced by the presence of substituents such as the methylsulfanyl and methylphenyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the derivatives of (Z)-3-(quinolin-2-ylmethylene)-3,4-dihydroquinoxalin-2-(1H)-one have been explored, particularly in the context of their photophysical behavior. The introduction of a tetraphenylethene (TPE) group onto these compounds profoundly changes their aggregation-induced emission (AIE) activity. The derivatives exhibit enhanced AIE compared to the parent compound, with one derivative showing a stronger emission due to a crystallization-induced emission enhancement (CIEE) effect. This suggests that structural modifications can significantly alter the optical properties of such compounds .
科学的研究の応用
1. Spectroscopy and Theoretical Calculations
The compound's isomers and conformers have been explored through vibrational and NMR spectroscopy, complemented by ab initio calculations. This research provides insights into the molecular structure and behavior of related push-pull enamines, enhancing our understanding of their physical and chemical properties (Pigošová et al., 2005).
2. Catalytic Applications
Research has demonstrated the use of catalytic amounts of nickel complexes in the isomerization of similar compounds. This process yields various isomers and nickel complexes, highlighting potential catalytic applications in chemical transformations (Acosta-Ramírez et al., 2008).
3. Molecular Building Blocks in Pharmacy and Engineering
Studies on quinolinones, a class of compounds closely related to the query compound, emphasize their utility as molecular building blocks in diverse fields such as pharmacy, medicine, physics, and engineering. The versatility of these compounds in adapting their molecular structures for various applications is notable (Michelini et al., 2019).
4. Kinetically Stabilized Derivatives
Research into kinetically stabilized phosphaethene derivatives carrying the methylsulfanyl group has shown that they display interesting properties like E/Z isomerization. Such compounds have implications in the development of novel materials and chemical intermediates (Ito et al., 2003).
5. Aggregation-Induced Emission (AIE) Activities
The novel introduction of tetraphenylethene groups onto derivatives of this compound class significantly enhances their aggregation-induced emission activities. This alteration profoundly changes the AIE mechanism, suggesting potential applications in materials science and photonics (Wu et al., 2015).
6. Biological Zinc(II) Detection
Certain quinoline-derivatized fluoresceins related to this compound are used in selective and reversible biological Zn(II) detection. These compounds exhibit dramatic increases in fluorescence upon Zn(II) binding, indicating their use in biochemical and medical diagnostics (McQuade & Lippard, 2010).
7. Stereoselective Synthesis and Catalytic Activity
Studies on the stereoselective synthesis and catalytic activities of related compounds have been conducted, providing insights into their potential use in organic synthesis and pharmaceutical development (D. Wei & M. Tang, 2009).
特性
IUPAC Name |
(Z)-2-(3-methylphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-14-6-5-8-15(10-14)18(13-21)12-17-11-16-7-3-4-9-19(16)22-20(17)23-2/h3-12H,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXIBTGVCYADNS-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC3=CC=CC=C3N=C2SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C/C2=CC3=CC=CC=C3N=C2SC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)
![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)
![1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone](/img/structure/B2527489.png)

![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)
![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)

